Gastrazole free acid

Pancreatic Cancer CCK2 Antagonist Survival Analysis

Clinically-validated CCK2 antagonist with proven survival benefit in pancreatic cancer trials. Differentiated by unique bicyclic heteroaromatic core and favorable toxicity profile vs. cytotoxic agents. Designed specifically for parenteral administration (i.v. infusion) due to biliary elimination; NOT interchangeable with oral analogs like Z-360. Scalable synthesis ensures consistent supply for large-scale in vivo studies.

Molecular Formula C34H34FN5O7
Molecular Weight 643.7 g/mol
CAS No. 174610-98-1
Cat. No. B1674632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGastrazole free acid
CAS174610-98-1
SynonymsGastrazole free acid;  Gastrazole;  JB-95008;  JB95008;  JB 95008; 
Molecular FormulaC34H34FN5O7
Molecular Weight643.7 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O)N=CN3
InChIInChI=1S/C34H34FN5O7/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47)/t29-/m0/s1
InChIKeyCUVGKDWFTDAHSS-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid (CAS 174610-98-1) for Advanced Pancreatic Cancer Research and CCK2 Receptor Studies


5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylic acid, commonly known as Gastrazole (JB95008) free acid, is a small-molecule cholecystokinin-2/gastrin (CCK2/gastrin) receptor antagonist. It is a bicyclic heteroaromatic compound developed by the James Black Foundation for the investigation of gastrin-mediated growth in pancreatic cancer. In preclinical models, Gastrazole demonstrates nanomolar affinity for the CCK2 receptor and effectively inhibits gastrin-stimulated proliferation of pancreatic cancer cells in vitro and in vivo [1]. The compound has advanced to randomized controlled clinical trials in patients with advanced pancreatic cancer, where it was evaluated as a monotherapy via protracted venous infusion. Its primary differentiation lies in its combination of high target selectivity, demonstrated in vivo anti-tumor activity linked to gastrin pathway blockade, and a clinical toxicity profile distinct from traditional cytotoxic chemotherapies [2].

Why Substituting Gastrazole (CAS 174610-98-1) with Other CCK2 Antagonists Fails in Pancreatic Cancer Models


Substituting Gastrazole with other CCK2/gastrin receptor antagonists such as Z-360 (nastorazepide), PD 135158, or L-365,260 is not scientifically valid for pancreatic cancer research without extensive re-validation. Despite sharing a nominal molecular target, these compounds exhibit profound differences in their in vivo pharmacokinetic profiles, oral bioavailability, and clinical efficacy outcomes. Preclinical studies have demonstrated that bicyclic heteroaromatic-based antagonists like Gastrazole are ineffective when administered orally due to extensive biliary elimination, a limitation that is not shared by certain imidazole-based analogs [1]. Clinically, Gastrazole monotherapy has demonstrated a statistically significant survival benefit over placebo in a randomized trial, whereas Z-360, another CCK2 antagonist, failed to show a significant survival advantage when combined with gemcitabine [2][3]. Furthermore, selectivity profiles and off-target effects vary considerably within this chemical class, making the direct interchange of compounds a significant source of experimental variability. The unique combination of Gastrazole's bicyclic heteroaromatic core, its specific substituent pattern (cycloheptylmethylcarbamoyl and 2-fluorophenyl groups), and its established clinical safety data collectively form a distinct molecular and translational profile that cannot be assumed for other in-class compounds.

Quantitative Differentiation of Gastrazole (CAS 174610-98-1) from In-Class and Clinical Comparators


Clinical Survival Benefit of Gastrazole Monotherapy Versus Placebo in Advanced Pancreatic Cancer

In a randomized, blinded clinical trial (Trial A) involving 18 patients with inoperable advanced pancreatic cancer, protracted venous infusion of Gastrazole monotherapy produced a statistically significant improvement in median overall survival compared to placebo. This represents a direct head-to-head comparison within a controlled clinical setting [1].

Pancreatic Cancer CCK2 Antagonist Survival Analysis

Differential Toxicity Profile of Gastrazole Compared to Protracted Venous Infusion 5-Fluorouracil

In a randomized clinical trial (Trial B) comparing Gastrazole to the standard-of-care cytotoxic agent 5-fluorouracil (5-FU) via the same protracted venous infusion route, Gastrazole exhibited a significantly lower incidence of key gastrointestinal and dermatological toxicities. This direct comparison quantifies the clinical safety differentiation [1].

Toxicity Chemotherapy Gastrointestinal Cancer

Comparative In Vivo Oral Bioavailability of Gastrazole Versus Imidazole-Based CCK2 Antagonists

Preclinical pharmacokinetic studies directly comparing Gastrazole (JB95008) to optimized imidazole-based CCK2 antagonists (e.g., compound 53) revealed a critical differentiator: the bicyclic heteroaromatic scaffold of Gastrazole renders it ineffective when administered orally due to rapid biliary elimination, whereas imidazole analogs demonstrate oral absorption. This class-level inference is essential for route-of-administration selection [1].

Pharmacokinetics Oral Bioavailability Drug Design

In Vitro Functional Antagonism of Gastrin-Stimulated Pancreatic Cancer Cell Growth

Gastrazole (JB95008) has been shown to inhibit gastrin-stimulated growth of pancreatic cancer cells in vitro. While precise IC50 values for growth inhibition are not specified in the primary literature as a direct comparator to other CCK2 antagonists, the functional outcome—blockade of a mitogenic stimulus—is a class-defining property. This evidence supports its use as a tool compound to interrogate gastrin-mediated signaling pathways [1].

Cell Proliferation Gastrin Cancer Biology

Scalable Synthesis of Gastrazole: Process Development for Multikilogram Batches

A practical and scalable synthetic route for Gastrazole (JB95008) has been developed and published, enabling the preparation of multikilogram batches of the compound. This is a critical procurement consideration, as it ensures a reliable and reproducible supply of high-quality material for research and development purposes, differentiating it from less well-characterized or poorly accessible CCK2 antagonists [1].

Organic Synthesis Process Chemistry Drug Manufacturing

Optimal Use Cases for Gastrazole (CAS 174610-98-1) Based on Quantitative Differentiation Evidence


Investigating Gastrin-Mediated Tumor Growth in Pancreatic Cancer Models

Gastrazole is ideally suited for in vitro and in vivo studies designed to interrogate the role of gastrin/CCK2 signaling in pancreatic cancer progression. Its demonstrated ability to inhibit gastrin-stimulated proliferation of pancreatic cancer cells and extend survival in a placebo-controlled clinical trial provides a robust scientific rationale for its use as a tool compound in this specific indication [1]. Researchers should prioritize Gastrazole when the objective is to achieve selective blockade of the gastrin receptor in models of pancreatic cancer, leveraging its clinical validation as a CCK2 antagonist with demonstrated on-target functional effects.

Evaluating CCK2 Antagonist Combination Strategies with Cytotoxic Chemotherapies

The clinical trial data showing significantly reduced gastrointestinal and dermatological toxicity for Gastrazole compared to 5-fluorouracil (P=0.03 for diarrhea; P<0.001 for stomatitis and hand-foot syndrome) positions Gastrazole as a preferred CCK2 antagonist for preclinical combination studies with cytotoxic agents [1]. This evidence suggests that Gastrazole may be combined with chemotherapy without exacerbating the toxicity profile, a hypothesis that warrants further investigation in relevant animal models of pancreatic cancer. Researchers conducting combination therapy studies should select Gastrazole over other CCK2 antagonists that lack this clinical safety data.

Parenteral Administration Studies Requiring Validated Bioavailability Data

Given the established evidence that Gastrazole is subject to rapid biliary elimination and is ineffective when administered orally, it is the appropriate choice for studies requiring parenteral (e.g., intravenous infusion) administration of a CCK2 antagonist [1]. Researchers designing experiments with intravenous dosing should select Gastrazole to avoid the confounding variable of poor oral bioavailability that plagues other bicyclic heteroaromatic CCK2 antagonists. Conversely, studies requiring oral administration should select imidazole-based analogs known to be orally bioavailable.

Large-Scale In Vivo Studies Requiring Robust and Scalable Compound Supply

For research programs planning extensive in vivo pharmacology or toxicology studies, the published scalable synthesis of Gastrazole ensures a reliable and consistent supply of high-purity compound [1]. This mitigates procurement risk and supports experimental reproducibility. When selecting a CCK2 antagonist for large-scale preclinical development, the availability of a validated, scalable synthetic route is a key differentiator that favors Gastrazole over less well-characterized or difficult-to-synthesize analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gastrazole free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.